2'-Bromo-6'-chloro-4'-(trifluoromethyl)phenacyl chloride
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Overview
Description
2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This is followed by halogenation reactions to introduce the bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce ketones and alcohols, respectively .
Scientific Research Applications
2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloro-4-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups attached to the phenacyl chloride moiety. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C9H4BrCl2F3O |
---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[2-bromo-6-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-5-1-4(9(13,14)15)2-6(12)8(5)7(16)3-11/h1-2H,3H2 |
InChI Key |
GCFTXCCQYYPYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CCl)Br)C(F)(F)F |
Origin of Product |
United States |
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